1,1-Dimethylsiletane

Catalog No.
S1893833
CAS No.
2295-12-7
M.F
C5H12Si
M. Wt
100.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dimethylsiletane

CAS Number

2295-12-7

Product Name

1,1-Dimethylsiletane

IUPAC Name

1,1-dimethylsiletane

Molecular Formula

C5H12Si

Molecular Weight

100.23 g/mol

InChI

InChI=1S/C5H12Si/c1-6(2)4-3-5-6/h3-5H2,1-2H3

InChI Key

YQQFFTNDQFUNHB-UHFFFAOYSA-N

SMILES

C[Si]1(CCC1)C

Canonical SMILES

C[Si]1(CCC1)C

The exact mass of the compound Silacyclobutane, 1,1-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1-Dimethylsiletane (CAS 2295-12-7), frequently referred to as 1,1-dimethylsilacyclobutane, is a highly strained, four-membered cyclic organosilicon compound utilized primarily as a specialized monomer and a single-source chemical vapor deposition (CVD) precursor [1]. Unlike unstrained linear or larger cyclic silanes, the significant ring strain of the silacyclobutane core drives highly efficient, living anionic ring-opening polymerization (ROP) to yield well-defined polycarbosilanes with narrow polydispersity [2]. In semiconductor and advanced materials manufacturing, it is highly valued for catalytic CVD (Cat-CVD) processes, where it thermally decomposes at relatively low activation energies to generate reactive silene and silylene species [3]. This dual utility makes it a critical procurement target for facilities synthesizing silicon carbide (SiC) thin films, microphase-separating block copolymers, and advanced preceramic polymers where precise stoichiometric control and predictable reactivity are mandatory.

Substituting 1,1-dimethylsiletane with its five-membered analog, 1,1-dimethylsilacyclopentane, results in process failure for living anionic ROP workflows, as the larger ring lacks the ~24 kcal/mol thermodynamic ring strain necessary to drive spontaneous ring-opening under mild conditions[1]. In thin-film deposition, replacing this single-source precursor with conventional dual-gas mixtures (e.g., silane and methane) introduces severe safety and processability liabilities [2]. Silane is highly toxic and pyrophoric, requiring specialized gas-handling infrastructure, whereas 1,1-dimethylsiletane is a stable liquid that inherently guarantees a fixed silicon-to-carbon ratio in the gas phase [3]. Furthermore, alternative cyclic precursors like 1,3-disilacyclobutane decompose via different mechanisms (exocyclic hydrogen elimination rather than silene/silylene formation), leading to divergent filament alloying behaviors and altered SiC film stoichiometries that disrupt established Cat-CVD manufacturing parameters [2].

Living Anionic Ring-Opening Polymerization (ROP) Efficiency

The high ring strain of 1,1-dimethylsiletane enables living anionic ROP to proceed quantitatively under mild conditions. When initiated with sec-butyllithium in the presence of TMEDA or at low temperatures (-48 °C), it yields poly(1,1-dimethylsilabutane) at >95% conversion with highly controlled molecular weights and narrow polydispersity indices (PDI) of 1.04-1.15 [1]. In contrast, unstrained analogs like 1,1-dimethylsilacyclopentane fail to polymerize under these exact anionic conditions, and unoptimized ROP of 1,1-dimethylsiletane without proper complexing agents yields broad PDIs (Mw/Mn > 1.6) [2].

Evidence DimensionPolymer yield and Polydispersity Index (PDI)
Target Compound Data>95% yield, PDI 1.04-1.15 (living anionic ROP)
Comparator Or Baseline1,1-dimethylsilacyclopentane (0% yield under mild anionic conditions) / Unoptimized DMSB (PDI > 1.6)
Quantified DifferenceNear-quantitative yield with near-monodisperse PDI vs. complete lack of reactivity or broad PDI.
ConditionsAnionic ROP (sec-BuLi initiator, THF/hexane or TMEDA, low temperature)

Ensures the reproducible synthesis of high-quality, well-defined polycarbosilane blocks required for advanced ceramic precursors and functional copolymers.

Single-Source Precursor Safety and Stoichiometric Control in Cat-CVD

In catalytic CVD (hot-wire CVD) for silicon carbide (SiC) films, 1,1-dimethylsiletane acts as a highly efficient single-source precursor. It rapidly dissociates on hot tungsten filaments (1000-2000 °C) via ring cleavage to form reactive silene (H2Si=CH2) and silylene species, depositing SiC and specific tungsten alloys (W2C, W5Si3) [1]. The standard industry baseline relies on dual-source mixtures of silane (SiH4) and hydrocarbon gases (e.g., CH4), which require complex mass-flow optimization to achieve the correct Si:C stoichiometry and involve handling highly pyrophoric silane gas[2]. 1,1-dimethylsiletane eliminates the need for pyrophoric gas handling while providing a pre-bonded Si-C framework.

Evidence DimensionPrecursor handling and reactive species generation
Target Compound DataLiquid single-source precursor yielding pre-bonded silene/silylene intermediates
Comparator Or BaselineSilane (SiH4) + Methane (CH4) (Pyrophoric, toxic dual-gas mixture requiring precise flow ratios)
Quantified Difference1:1 intrinsic Si:C delivery vs. variable gas-phase mixing with high pyrophoric risk.
ConditionsCatalytic Chemical Vapor Deposition (Cat-CVD) at 1000-2000 °C filament temperatures

Drastically reduces facility safety costs and simplifies process control by eliminating pyrophoric silane gas from the SiC deposition workflow.

Filament Alloying Predictability vs. Alternative Cyclic Silanes

The specific decomposition pathway of a CVD precursor dictates the lifespan and alloying of the catalytic filament. 1,1-Dimethylsiletane decomposes primarily via ring-opening to form silene and silylene, which leads to a predictable formation of tungsten carbides (W2C, WC) and tungsten silicide (W5Si3) depending on precursor pressure (0.12-0.48 Torr) [1]. In contrast, closely related precursors like 1,3-disilacyclobutane (DSCB) decompose primarily via exocyclic H2 elimination, and 1,1,3,3-tetramethyl-1,3-disilacyclobutane (TMDSCB) predominantly forms methyl radicals, leading to entirely different filament aging profiles (e.g., exclusive carbide formation without silicides) [2].

Evidence DimensionPrimary thermal decomposition pathway and filament aging
Target Compound DataRing-opening to silene/silylene yielding mixed W-carbide/W-silicide alloys
Comparator Or Baseline1,3-disilacyclobutane (Exocyclic H2 elimination)
Quantified DifferenceDistinct reactive intermediates leading to different catalytic filament degradation profiles.
ConditionsHot tungsten filament (1000-2000 °C) in Cat-CVD reactor

Allows process engineers to accurately predict and manage tungsten filament aging and replacement cycles during continuous SiC thin-film manufacturing.

Single-Source Cat-CVD of Silicon Carbide Thin Films

1,1-Dimethylsiletane is a highly effective procurement choice for semiconductor and protective coating facilities utilizing hot-wire CVD to deposit SiC films. Because it cleanly dissociates into silene and silylene species on tungsten filaments, it provides an exact stoichiometric delivery of silicon and carbon without the safety hazards and flow-control complexities associated with traditional silane/methane gas mixtures [1].

Synthesis of Well-Defined Polycarbosilane Block Copolymers

For materials science laboratories developing microphase-separating functional copolymers or advanced preceramic polymers, this compound's high ring strain enables living anionic ring-opening polymerization. Buyers should select this monomer over unstrained silanes to achieve near-quantitative yields of poly(1,1-dimethylsilabutane) with strictly controlled molecular weights and narrow polydispersity (PDI < 1.15) [2].

Surface-Initiated Grafting on Nanoparticles

In the development of core-shell organic/inorganic nanoparticles, 1,1-dimethylsiletane is utilized for surface-initiated anionic ROP. Its high reactivity allows it to be grafted directly onto the surface of cross-linked polystyrene nanoparticles, creating novel polycarbosilane-coated structures that are highly uniform and difficult to synthesize using less reactive five-membered cyclic silanes [2].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2295-12-7

General Manufacturing Information

Silacyclobutane, 1,1-dimethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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